N-[1-(1-adamantyl)ethyl]-2-hydroxybenzamide
Description
Properties
IUPAC Name |
N-[1-(1-adamantyl)ethyl]-2-hydroxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO2/c1-12(20-18(22)16-4-2-3-5-17(16)21)19-9-13-6-14(10-19)8-15(7-13)11-19/h2-5,12-15,21H,6-11H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPQYHTFSCYZVGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C12CC3CC(C1)CC(C3)C2)NC(=O)C4=CC=CC=C4O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1-adamantyl)ethyl]-2-hydroxybenzamide typically involves the reaction of 1-adamantylamine with 2-hydroxybenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[1-(1-adamantyl)ethyl]-2-hydroxybenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
N-[1-(1-adamantyl)ethyl]-2-hydroxybenzamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antiviral and anticancer properties.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and mechanical strength.
Mechanism of Action
The mechanism of action of N-[1-(1-adamantyl)ethyl]-2-hydroxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantyl group provides steric hindrance, which can enhance the binding affinity and selectivity of the compound. The hydroxyl and benzamide groups can form hydrogen bonds with the target, stabilizing the interaction and modulating the activity of the target protein.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key analogs and their properties are summarized below:
Key Observations :
- Solubility: Amino or hydroxyl groups (e.g., N-[2-(diethylamino)ethyl]-2-hydroxybenzamide) enhance aqueous solubility, whereas adamantyl groups reduce it .
- Bioactivity : Substituent position critically affects activity. For example, 2-chloro substitution in N-(2-chlorophenyl)-2-hydroxybenzamide confers stronger antibacterial effects than 4-chloro analogs .
Antibacterial Activity
- Chloro-Substituted Salicylanilides : N-(2-Chlorophenyl)-2-hydroxybenzamide demonstrates potent activity against Gram-positive bacteria (MIC: 0.125–0.5 mg/mL), attributed to the electron-withdrawing chloro group enhancing membrane disruption .
- Adamantyl Derivatives : While direct data on the target compound is lacking, adamantyl-containing analogs like GSK314181 (a P2X7 receptor antagonist) highlight the role of adamantane in improving receptor binding and metabolic stability .
Antioxidant Activity
- Adamantyl Ebselen : The selenium atom in N-(1-adamantyl)-2-selanyl-benzamide enables radical scavenging, suggesting that adamantyl-hydroxyl combinations could synergize antioxidant effects if paired with redox-active groups .
Anticancer and Antimicrobial Potential
- Benzimidazole-Benzamide Hybrids : Compounds like N-(1H-benzimidazol-2-ylmethyl)-benzamide exhibit antimicrobial and anticancer activities due to heterocyclic interactions with DNA or enzymes . The adamantyl group in the target compound may enhance tumor targeting via increased membrane affinity .
Structure-Activity Relationships (SAR)
- Hydroxyl Group : The 2-OH in benzamides facilitates hydrogen bonding with biological targets, as seen in N-(2-chlorophenyl)-2-hydroxybenzamide’s antibacterial efficacy .
- Substituent Position : Para-substituted chlorophenyl analogs (e.g., N-(4-chlorophenyl)-2-hydroxybenzamide) show reduced activity compared to ortho-substituted derivatives, emphasizing the importance of steric and electronic effects .
Biological Activity
N-[1-(1-adamantyl)ethyl]-2-hydroxybenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound belongs to a class of adamantane derivatives. The adamantyl group is known for enhancing lipophilicity and biological activity. The presence of the 2-hydroxybenzamide moiety contributes to its ability to interact with various biological targets.
Recent studies have elucidated several mechanisms through which this compound exerts its biological effects:
- Inhibition of MmpL3 : This compound has been shown to inhibit the MmpL3 transporter in Mycobacterium tuberculosis, disrupting the proton motive force (PMF) and leading to bactericidal effects. The inhibition mechanism appears similar to that of other adamantyl ureas and indolecarboxamides, which also target MmpL3 by dissipating the transmembrane electrochemical gradient .
- Urease Inhibition : In vitro studies have demonstrated that derivatives of adamantane, including this compound, exhibit potent urease inhibitory activity. For instance, related compounds showed IC50 values significantly lower than standard urease inhibitors, indicating strong potential for therapeutic applications .
- Antiproliferative Activity : The compound has been evaluated against various cancer cell lines. In vitro assays revealed notable antiproliferative effects against human cervical cancer (HeLa) and breast cancer (MCF-7) cell lines, with IC50 values indicating effective cytotoxicity .
Antimycobacterial Activity
A study focused on the antitubercular properties of adamantane derivatives found that this compound displayed significant activity against M. tuberculosis. The compound's mechanism involved interference with essential metabolic pathways, leading to cell death in actively replicating bacilli .
Urease Inhibition
Research on urease inhibitors highlighted the efficacy of adamantane derivatives. For instance, two specific derivatives demonstrated IC50 values of 1.20 µM and 2.44 µM, showcasing their potential as effective urease inhibitors compared to traditional agents like thiourea .
Anticancer Activity
In a comprehensive screening of various compounds, this compound exhibited significant cytotoxicity across multiple cancer cell lines. The results indicated that this compound could serve as a lead for developing new anticancer therapies .
Comparative Data Table
Q & A
Basic: What are the common synthetic routes for N-[1-(1-adamantyl)ethyl]-2-hydroxybenzamide, and how do reaction parameters influence yield?
Methodological Answer:
Synthesis typically involves coupling adamantyl derivatives with hydroxybenzamide precursors via amidation or condensation reactions. For example, reflux conditions (e.g., methanol or chloroform as solvents) with catalysts like NaCNBH₃ or DIPEA are critical for achieving high yields . Parameters such as temperature (e.g., 4°C to room temperature for sensitive intermediates), stoichiometric ratios, and reaction duration (e.g., 2 hours for completion) directly impact product purity. Recrystallization from methanol is a standard purification step to isolate the target compound .
Advanced: How can researchers optimize reaction conditions to minimize byproducts like N-alkylated derivatives?
Methodological Answer:
Byproduct formation can be mitigated through controlled reagent addition (e.g., dropwise introduction of benzoyl chloride to avoid excess acylation) and pH modulation (e.g., maintaining alkalinity with sodium bicarbonate to suppress side reactions) . Employing orthogonal protecting groups for reactive sites (e.g., Boc-protected amines) and optimizing solvent polarity (e.g., dichloromethane for selective solubility) can further enhance selectivity . Kinetic monitoring via TLC or HPLC helps identify intermediate stages for timely quenching .
Basic: Which spectroscopic techniques are essential for characterizing this compound?
Methodological Answer:
Key techniques include:
- IR spectroscopy to identify functional groups (e.g., C=O stretch at ~1600 cm⁻¹, O-H stretch at ~3200 cm⁻¹) .
- ¹H NMR for adamantyl proton signals (δ 1.00–2.40 ppm) and aromatic/amide protons (δ 7.26–7.70 ppm) .
- Mass spectrometry to confirm molecular weight and fragmentation patterns.
Advanced: How can discrepancies between theoretical and experimental NMR data be resolved?
Methodological Answer:
Discrepancies often arise from conformational flexibility (e.g., adamantyl group rotation) or solvent effects. Computational tools like DFT simulations (e.g., Gaussian software) can model expected chemical shifts . Variable-temperature NMR experiments or COSY/NOESY analyses help distinguish dynamic effects from structural anomalies . Cross-validation with X-ray crystallography (e.g., crystal structure analysis in ) provides definitive confirmation of stereochemistry .
Basic: What in vitro models are suitable for assessing the biological activity of adamantyl-containing benzamides?
Methodological Answer:
Primary neuronal cultures or seizure models (e.g., pentylenetetrazole-induced convulsions) are used for anti-convulsant screening . Cell viability assays (e.g., MTT) in cancer lines (e.g., HepG2) evaluate cytotoxicity, while enzyme inhibition studies (e.g., kinase assays) probe mechanistic pathways .
Advanced: How should researchers design dose-response studies to address conflicting efficacy data across cell lines?
Methodological Answer:
Use a tiered approach:
Broad-range screening (0.1–100 µM) to identify IC₅₀ values.
Mechanistic validation via Western blotting (e.g., apoptosis markers) or patch-clamp electrophysiology for ion channel modulators .
Metabolic profiling (e.g., CYP450 assays) to rule out cell-specific metabolism differences . Normalize data to control compounds with known activity profiles.
Basic: What strategies ensure the purity of this compound during synthesis?
Methodological Answer:
- Recrystallization from methanol or ethanol removes polar impurities .
- Column chromatography (silica gel, hexane/ethyl acetate gradient) separates non-polar byproducts.
- HPLC-PDA with C18 columns and UV detection at 254 nm verifies purity (>95%) .
Advanced: What analytical approaches differentiate isomeric impurities in adamantyl-substituted benzamides?
Methodological Answer:
Chiral HPLC with amylose-based columns resolves enantiomers, while LC-MS/MS with collision-induced dissociation (CID) identifies regioisomers via fragmentation patterns . 2D-NMR (e.g., HSQC, HMBC) maps through-space correlations to confirm substitution patterns .
Basic: How can computational methods predict the stability of this compound derivatives?
Methodological Answer:
DFT calculations (e.g., B3LYP/6-31G*) estimate thermodynamic stability via Gibbs free energy. Molecular docking (e.g., AutoDock Vina) predicts binding affinity to target proteins, while QSPR models correlate logP values with solubility .
Advanced: What molecular dynamics parameters are critical for simulating adamantyl group interactions in aqueous environments?
Methodological Answer:
Simulations should use explicit solvent models (e.g., TIP3P water) and force fields (e.g., AMBER) optimized for rigid adamantyl systems. Key parameters include van der Waals radii scaling (1.2×) and dielectric constants (ε=80) to mimic physiological conditions. Trajectory analysis focuses on hydrophobic hydration and ligand-protein residence times .
Basic: What safety protocols are recommended for handling reactive intermediates in the synthesis of adamantyl benzamides?
Methodological Answer:
- Use fume hoods and PPE (gloves, goggles) during acyl chloride reactions .
- Store genotoxic intermediates (e.g., alkylating agents) at -20°C in sealed containers .
- Neutralize waste with 10% sodium bicarbonate before disposal .
Advanced: How can researchers mitigate risks associated with genotoxic impurities in adamantyl-containing compounds?
Methodological Answer:
Implement QbD principles:
- Genotoxin screening via Ames test or Comet assay .
- Purge studies using LC-MS to track impurity levels through synthesis steps.
- In-silico toxicity prediction (e.g., DEREK Nexus) flags structural alerts early .
Basic: What are the regulatory considerations for synthesizing adamantyl derivatives in academic research?
Methodological Answer:
Adamantyl compounds like STS-135 are classified as controlled substances in some jurisdictions. Researchers must consult local analogs of the Controlled Substances Act (e.g., 250 g thresholds for analogs like 5F-AKB48) and obtain DEA licenses if applicable .
Advanced: How do structural modifications impact the legal classification of adamantyl benzamides under controlled substance laws?
Methodological Answer:
Minor changes (e.g., fluorine substitution) can reclassify compounds into higher penalty tiers. For example, 5F-AKB48 is regulated at 250 g thresholds due to its psychoactive potential. Legal analysis requires comparing core structures (e.g., indazole vs. indole carboxamides) to scheduled analogs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
